molecular formula C7H6Cl2F3N B13138648 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride

Cat. No.: B13138648
M. Wt: 232.03 g/mol
InChI Key: JSTJLRJYULAALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride is an organic compound that features both chloromethyl and trifluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of difluoromethyl or monofluoromethyl pyridine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine Hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, affecting its reactivity and applications.

    4-(Trifluoromethyl)pyridine Hydrochloride: Similar structure but without the chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and bioactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H

InChI Key

JSTJLRJYULAALN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCl)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.